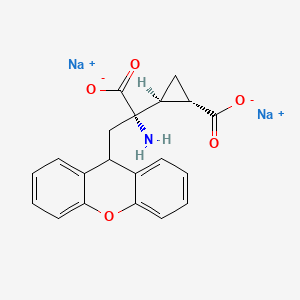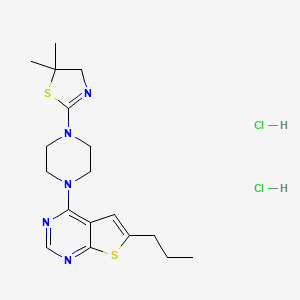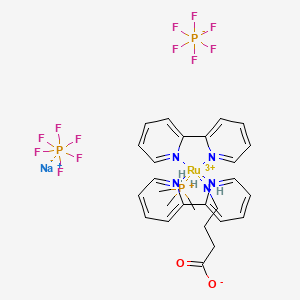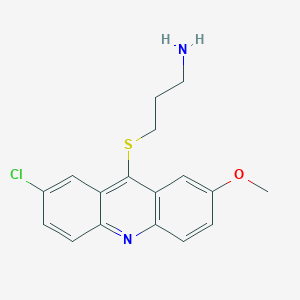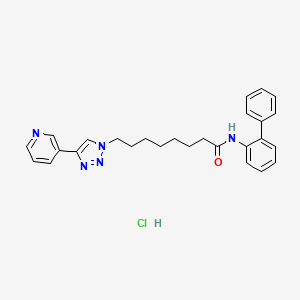
Cell Activation Cocktail 500X
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Contains the following compounds: Monensin sodium salt (1.5 mM), Phorbol 12-myristate 13-acetate (0.0405 mM) and Ionomycin calcium salt (0.67 mM). Cocktail is provided as 1 ml of 500X concentrate in ethanol.
Wissenschaftliche Forschungsanwendungen
High Hydrostatic Pressure Protection in Pectinase Cocktails : The use of enzyme cocktails, including pectinase, is prominent in the production of commercial apple juice. Research demonstrates that high hydrostatic pressure can protect these enzyme cocktails from thermal inactivation, highlighting the potential for enhancing the stability and efficiency of such enzyme mixtures in food processing applications (Tomlin et al., 2013).
Dendritic Cells and Clinical Grade Immune Responses : In immunology, dendritic cells treated with certain maturation cocktails, including cytokines and ligands, can produce biologically active IL-12p70. This facilitates optimal T cell activation and supports the development of CD8+ cytotoxic T lymphocytes, offering insights for large-scale cancer vaccine development (Zobywalski et al., 2007).
Cytochrome P450 Induction Assessment : Research utilizing a cocktail of P450 substrate probes in an immortalized human hepatocyte cell line has demonstrated the utility of such approaches in assessing major P450 enzymes' induction. This insight is crucial in drug metabolism and disposition studies (Youdim et al., 2007).
Inhibition of Nuclear Protein Import by Hydrogen Peroxide : Studies using a cytosolic nuclear import cocktail treated with H2O2 show that it can inhibit nuclear protein import. This effect is mediated by the activation of the MAP kinase, revealing important mechanisms in cellular responses to oxidative stress (Czubryt et al., 2000).
Immunomagnetic Isolation of Human Naïve T Cells : The use of antibody cocktails for the efficient isolation of untouched human naïve T cells from blood samples demonstrates the importance of specific cell isolation techniques in foundational research into infectious diseases, cancer, and transplantation (Ewen et al., 2018).
Efficient Quantification of Immune Cells in Human Blood : Innovative antibody cocktails have been developed for the efficient analysis of innate immune cells and T cell subsets in human blood. This approach is crucial in clinical trials of vaccines and therapies for cancer, trauma, autoimmune, and infectious diseases (Draxler et al., 2017).
Inhibition and Deactivation in Enzymatic Hydrolysis : Research on the effects of ionic liquids on enzyme cocktails used in cellulose hydrolysis reveals important considerations for biocatalyst inhibition and deactivation, contributing to more efficient biofuel production processes (Nemestóthy et al., 2017).
Promoting Cell Reprogramming for Tissue Regeneration : A study found that a combination of small chemical compounds, including drug cocktails, can promote cell reprogramming in vitro, thereby improving liver regeneration and function after acute injuries. This suggests a novel strategy for regenerative medicine (Tang & Cheng, 2017).
Inducing Inflammatory Cytokines in Dendritic Cells : Research on dendritic cells treated with novel TLR-agonist and cytokine-based cocktails highlights the potential for therapeutic intervention in inflammatory diseases by targeting dendritic cells to suppress their maturation into an inflammatory phenotype (Jensen & Gad, 2010).
Inhibition of Intimal Thickening after Vascular Injury : A study utilizing a cocktail of vascular endothelial growth factor and cyclic RGD peptide demonstrated its ability to inhibit neointima formation and accelerate re-endothelialization following vascular injury. This approach could be pivotal in treating restenosis and stimulating revascularization (Li et al., 2016).
Eigenschaften
Produktname |
Cell Activation Cocktail 500X |
|---|---|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



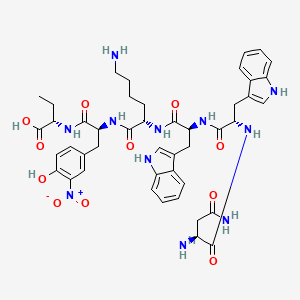
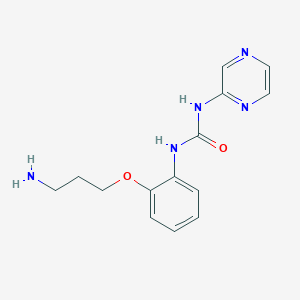
![Dichloro[(2Z)-2-[(4-oxo-4H-1-benzopyran-3-yl)methylene]hydrazinecarbothioamide copper complex](/img/structure/B1150199.png)
